![molecular formula C5H9N3 B3024169 2-(1H-pyrazol-4-yl)ethanamine CAS No. 42150-24-3](/img/structure/B3024169.png)
2-(1H-pyrazol-4-yl)ethanamine
Overview
Description
2-(1H-pyrazol-4-yl)ethanamine belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
Pyrazole derivatives, including 2-(1H-pyrazol-4-yl)ethanamine, have been synthesized by a variety of methods . For instance, a cyclo-condensation reaction of 2-bromo-1-(1,3-diphenyl-1H-pyrazol-4-yl)ethanone with N-aryl thiourea has been used .Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-4-yl)ethanamine has been studied using techniques such as X-ray diffraction. The molecular formula is C5H9N3 .Chemical Reactions Analysis
The chemical properties of 2-(1H-pyrazol-4-yl)ethanamine, including its reactivity with various chemical agents and potential for forming stable complexes with metals, are of interest. It has been used in the synthesis of IGF-1R inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 2-(1H-pyrazol-4-yl)ethanamine is 111.15 g/mol . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 111.079647300 g/mol .Scientific Research Applications
- Metal Complex Synthesis Application: These ligands have been utilized to synthesize and characterize metal complexes, revealing insights into their structural properties through techniques like X-ray crystallography.
These applications highlight the versatility of 2-(1H-pyrazol-4-yl)ethanamine in scientific research. Keep in mind that further studies are needed to fully uncover its potential across these fields. If you’d like more information on any specific application, feel free to ask
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrazol-4-yl)ethanamine is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion .
Mode of Action
2-(1H-pyrazol-4-yl)ethanamine, similar to Betazole, is a histamine analogue . It binds to the H2 receptor, which is a mediator of gastric acid secretion . This agonist action results in an increase in the volume of gastric acid produced .
Pharmacokinetics
For betazole, a similar compound, absorption is reported to be rapid and complete . Protein binding is over 99%
Result of Action
The result of 2-(1H-pyrazol-4-yl)ethanamine’s action is an increase in the volume of gastric acid produced . This is due to its agonist action on the Histamine H2 receptor, which mediates gastric acid secretion .
Future Directions
properties
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-8-4-5/h3-4H,1-2,6H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJRCNCJHRODM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214507 | |
Record name | 4-(beta-Aminoethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)ethanamine | |
CAS RN |
6429-11-4, 42150-24-3 | |
Record name | 4-(beta-Aminoethyl)pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006429114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(beta-Aminoethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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